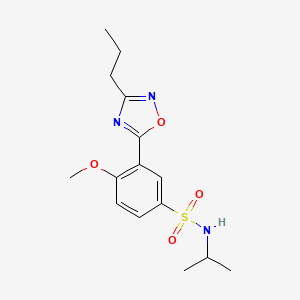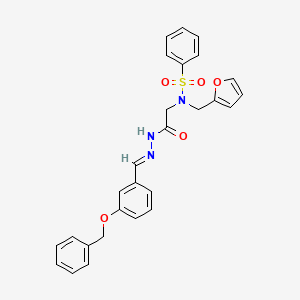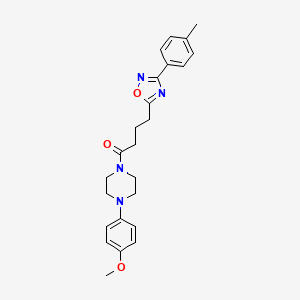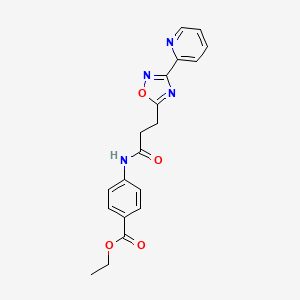
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline, also known as NTOX, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. It has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline research. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. It is also being investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline involves the reaction of 2-amino-4-nitroaniline with 2-pyridinecarboxylic acid hydrazide, followed by the addition of p-tolyl ethyl bromide and triethylamine. The resulting compound is then treated with sodium ethoxide to yield this compound.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-6-8-16(9-7-14)15(2)24-18-11-10-17(13-20(18)27(28)29)22-25-21(26-30-22)19-5-3-4-12-23-19/h3-13,15,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAPHIXVXFOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)




![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7700342.png)


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7700372.png)

